molecular formula CH2Cl2O6P2-2 B1228139 Clondronate(2-)

Clondronate(2-)

Cat. No. B1228139
M. Wt: 242.87 g/mol
InChI Key: ACSIXWWBWUQEHA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Clondronate(2-) is the dianion resulting from the removal of two protons from clondronic acid. It is a conjugate base of a clodronic acid.
A diphosphonate which affects calcium metabolism. It inhibits bone resorption and soft tissue calcification.

Scientific Research Applications

Pharmacological Properties and Therapeutic Efficacy

  • Bone Resorption Diseases : Clodronate demonstrates efficacy in diseases with enhanced bone resorption like Paget's disease, hypercalcaemia of malignancy, and osteolytic bone metastases. Early reports suggest potential efficacy in osteoporosis treatment (Plosker & Goa, 1994).

Orthodontic Applications

  • Orthodontic Tooth Movement : Local administration of clodronate significantly reduces orthodontic tooth movement and inhibits root resorption in rats, suggesting potential as an orthodontic treatment adjunct (Liu et al., 2004).

Mechanisms of Action in Bone Remodelling

  • Bone Remodelling : Clodronate, a non-aminated bisphosphonate, inhibits bone resorption. Studies reveal its effectiveness in postmenopausal osteoporosis and conditions of excessive bone resorption (Ghinoi & Brandi, 2002).

Formulations and Use in Osteoporosis

  • Osteoporosis Treatment : Clodronic acid shows effectiveness in maintaining or improving bone mineral density in osteoporosis. Different formulations (oral, intramuscular, intravenous) have demonstrated efficacy and tolerability (Frediani, Cavalieri & Cremonesi, 2009).

Prevention of Immobilization Bone Loss

  • Prevention of Bone Loss : Clodronate prevents acute bone loss in immobilization, as observed in paraplegic patients, without causing mineralization defects or other side-effects (Minaire et al., 1987).

Reduction of Metastases in Breast Cancer

  • Breast Cancer Metastasis : Clodronate significantly reduces the incidence and number of new bony and visceral metastases in women with breast cancer at high risk for distant metastases (Diel et al., 1998).

Use in Osteolysis Due to Malignancy

  • Osteolysis in Cancer : Clodronate inhibits lytic bone destruction, prevents fractures, relieves bone pain, and may reduce hypercalcaemia mortality and morbidity in osteolysis due to malignancy (Elomaa & Blomqvist, 1995).

Safety and Tolerability in Bone Diseases

  • Safety and Tolerability : Clinical studies with 1930 patients show that clodronate therapy does not have clinically significant side-effects, confirming its tolerability and safety in the treatment of bone disease (Mian et al., 1991).

Molecular Mechanisms of Action

  • Inhibition of Mitochondrial ADP/ATP Translocase : Clodronate metabolite AppCCl(2)p inhibits mitochondrial oxygen consumption by competitively inhibiting the ADP/ATP translocase, contributing to osteoclast apoptosis and inhibition of bone resorption (Lehenkari et al., 2002).

Anabolic Effects on Articular Chondrocytes

  • Articular Chondrocytes : Clodronate induces an anabolic effect on primary articular chondrocytes, increasing extracellular matrix biosynthesis and accumulation, mediated through the purinergic receptor pathway (Rosa et al., 2014).

properties

Product Name

Clondronate(2-)

Molecular Formula

CH2Cl2O6P2-2

Molecular Weight

242.87 g/mol

IUPAC Name

[dichloro-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate

InChI

InChI=1S/CH4Cl2O6P2/c2-1(3,10(4,5)6)11(7,8)9/h(H2,4,5,6)(H2,7,8,9)/p-2

InChI Key

ACSIXWWBWUQEHA-UHFFFAOYSA-L

SMILES

C(P(=O)(O)[O-])(P(=O)(O)[O-])(Cl)Cl

Canonical SMILES

C(P(=O)(O)[O-])(P(=O)(O)[O-])(Cl)Cl

synonyms

Acid, Clodronic
Acid, Dichloromethanediphosphonic
Biphosphonate, Dichloromethylene
Bonefos
Cl2MDP
Clodronate
Clodronate Disodium
Clodronate Sodium
Clodronic Acid
Dichloromethane Diphosphonate
Dichloromethanediphosphonate
Dichloromethanediphosphonic Acid
Dichloromethylene Biphosphonate
Dichloromethylene Diphosphonate
Dichloromethylenebisphosphonate
Diphosphonate, Dichloromethane
Diphosphonate, Dichloromethylene
Disodium, Clodronate
Sodium, Clodronate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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